molecular formula C13H19Cl2N3O B2760835 4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride CAS No. 1427721-19-4

4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride

Cat. No. B2760835
CAS RN: 1427721-19-4
M. Wt: 304.22
InChI Key: LGZMRQFHSVXRMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride” involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a benzamide group .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride” are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride” include a melting point of 139-140 degrees Celsius .

Scientific Research Applications

Herbicide Development

4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride: serves as an important intermediate in the synthesis of herbicides. Specifically, it contributes to the production of saflufenacil, a widely used herbicide. Saflufenacil effectively controls weeds in various crops, making it essential for sustainable agriculture .

Antibacterial and Antifungal Properties

The compound exhibits promising antibacterial and antifungal activity. Research has shown that it is effective against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (including Candida albicans) . Its potential as an antimicrobial agent warrants further investigation.

Anti-Tubercular Agents

In the pursuit of potent anti-tubercular drugs, researchers have explored derivatives of this compound. Notably, certain analogs demonstrated remarkable activity against Mycobacterium tuberculosis. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited significantly higher potency than the standard drug pyrazinamide (MIC ≤ 2 μg/L)^ .

Diabetes Management

Quinoline Schiff base derivatives derived from this compound have been evaluated for their anti-diabetic activity. Compounds like (E)-N′-(2,5-dihydroxybenzylidene)quinoline-6-carbohydrazide, (E)-N’-(2,3-dihydroxybenzylidene)quinoline-6-carbohydrazide, and (E)-N’-(2,4-dihydroxybenzylidene)quinoline-6-carbohydrazide showed potential in managing diabetes .

Crystallography and Structural Studies

The crystallographic data of this compound, including its molecular structure and atomic coordinates, have been investigated. Such studies contribute to our understanding of its three-dimensional arrangement and bonding patterns, aiding in drug design and optimization .

Future Directions

The future directions for “4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride” involve its use in the design of new pyrrolidine compounds with different biological profiles . It can guide medicinal chemists to the best approach in the design of these compounds .

Mechanism of Action

properties

IUPAC Name

4-amino-2-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O.ClH/c14-12-9-10(15)3-4-11(12)13(18)16-5-8-17-6-1-2-7-17;/h3-4,9H,1-2,5-8,15H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZMRQFHSVXRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride

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